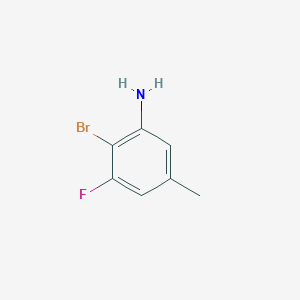
2-溴-3-氟-5-甲基苯胺
描述
2-Bromo-3-fluoro-5-methylaniline is an aromatic amine with the molecular formula C7H7BrFN. This compound is characterized by the presence of bromine, fluorine, and methyl substituents on the benzene ring, which significantly influence its chemical reactivity and properties. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
科学研究应用
2-Bromo-3-fluoro-5-methylaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored as an intermediate in the synthesis of drug candidates with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
Target of Action
Similar compounds have been reported to target sirtuin 6 (sirt6), a lysine deacetylase that acts as a tumor suppressor .
Mode of Action
It’s known that the compound possesses multiple reactivities, including cross-coupling reactions on the bromide substituent, nucleophilic substitution on the amine, and nucleophilic aromatic substitution on the fluoride group .
Result of Action
Related compounds have been reported to increase the deacetylase activity of sirt6, leading to a decrease in histone levels in human hepatocellular carcinoma cells .
Action Environment
It is generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
生化分析
Biochemical Properties
2-Bromo-3-fluoro-5-methylaniline plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions such as nucleophilic substitution and electrophilic aromatic substitution. For instance, the bromine atom in 2-Bromo-3-fluoro-5-methylaniline can undergo nucleophilic substitution, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals . Additionally, the compound’s fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the binding affinity and specificity of enzymes and proteins .
Cellular Effects
2-Bromo-3-fluoro-5-methylaniline has been shown to affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling proteins, such as kinases and phosphatases, leading to alterations in downstream signaling pathways . Furthermore, 2-Bromo-3-fluoro-5-methylaniline can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the transcriptional activity of specific genes . These effects on cellular processes can have significant implications for cell function and overall cellular health.
Molecular Mechanism
The molecular mechanism of 2-Bromo-3-fluoro-5-methylaniline involves its interactions with various biomolecules, including enzymes and proteins. The compound can bind to active sites of enzymes, either inhibiting or activating their catalytic activity . For example, 2-Bromo-3-fluoro-5-methylaniline can act as an inhibitor of certain enzymes by forming covalent bonds with key amino acid residues in the active site, thereby blocking substrate access . Additionally, the compound can modulate gene expression by binding to transcription factors and altering their DNA-binding affinity . These molecular interactions underpin the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-3-fluoro-5-methylaniline can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, such as temperature and pH, which can affect its reactivity and interactions with biomolecules . Over time, 2-Bromo-3-fluoro-5-methylaniline may undergo degradation, leading to the formation of by-products that can alter its biochemical activity . Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, although these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of 2-Bromo-3-fluoro-5-methylaniline in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme inhibition or activation . At higher doses, 2-Bromo-3-fluoro-5-methylaniline can induce toxic effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at certain dosage levels . These findings highlight the importance of dosage optimization in experimental studies involving 2-Bromo-3-fluoro-5-methylaniline.
Metabolic Pathways
2-Bromo-3-fluoro-5-methylaniline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that can be further processed by the body . These metabolic pathways can influence the compound’s bioavailability, distribution, and overall biochemical activity . Additionally, 2-Bromo-3-fluoro-5-methylaniline can affect metabolic flux and metabolite levels, impacting cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, 2-Bromo-3-fluoro-5-methylaniline is transported and distributed through various mechanisms, including passive diffusion and active transport . The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific cellular compartments . These interactions can influence the compound’s localization and concentration within cells, affecting its biochemical activity and cellular effects .
Subcellular Localization
The subcellular localization of 2-Bromo-3-fluoro-5-methylaniline is determined by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles . For example, the compound may be localized to the nucleus, where it can interact with transcription factors and other nuclear proteins . Alternatively, 2-Bromo-3-fluoro-5-methylaniline may be targeted to the mitochondria, where it can influence mitochondrial function and energy production . These subcellular localization patterns are critical for understanding the compound’s biochemical and cellular effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-fluoro-5-methylaniline typically involves the halogenation of 3-fluoro-5-methylaniline. One common method is the bromination of 3-fluoro-5-methylaniline using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions .
Industrial Production Methods: Industrial production of 2-Bromo-3-fluoro-5-methylaniline may involve multi-step synthesis processes, including halogenation and amination reactions. The choice of reagents, catalysts, and reaction conditions can vary depending on the desired yield and purity of the final product .
化学反应分析
Types of Reactions: 2-Bromo-3-fluoro-5-methylaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine substituent can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The compound can participate in reactions such as nitration, sulfonation, and Friedel-Crafts acylation.
Cross-Coupling Reactions: The bromine substituent can be used in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation.
Cross-Coupling Reactions: Palladium catalysts and organoboron reagents for Suzuki-Miyaura coupling.
Major Products:
Nucleophilic Substitution: Formation of substituted anilines.
Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or acyl derivatives.
Cross-Coupling Reactions: Formation of biaryl compounds.
相似化合物的比较
- 2-Bromo-4-fluoro-5-methylaniline
- 3-Bromo-5-methylaniline
- 2-Fluoro-5-methylaniline
Comparison: 2-Bromo-3-fluoro-5-methylaniline is unique due to the specific positioning of the bromine, fluorine, and methyl groups on the benzene ring, which influences its reactivity and applications. Compared to similar compounds, it may exhibit different reactivity patterns in nucleophilic substitution and cross-coupling reactions, making it a valuable intermediate in organic synthesis .
属性
IUPAC Name |
2-bromo-3-fluoro-5-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c1-4-2-5(9)7(8)6(10)3-4/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSMOWSOJAKJGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



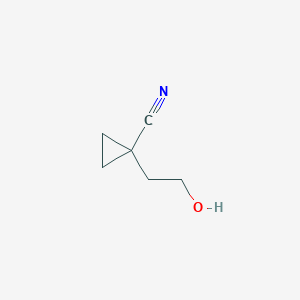
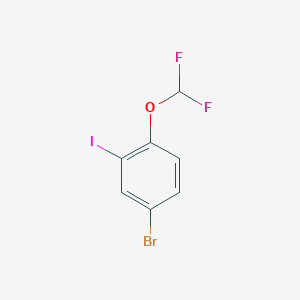
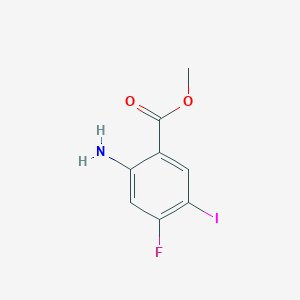
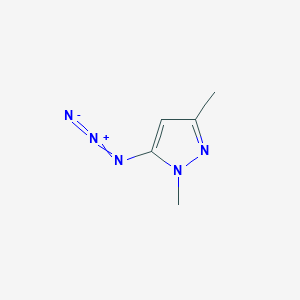
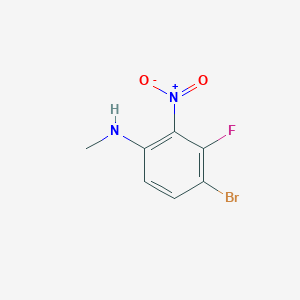
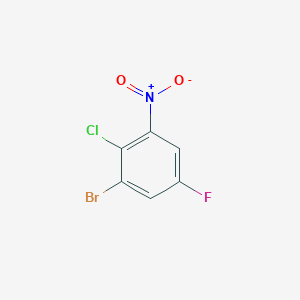
![2-Bromo-5-hexylthieno[3,2-b]thiophene](/img/structure/B1381706.png)

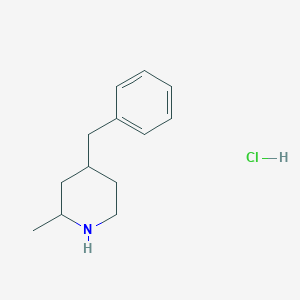
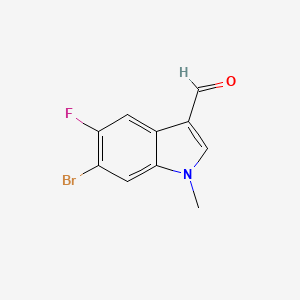

![2-(Bicyclo[2.2.1]hept-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1381712.png)
![6-tert-Butyl 3-ethyl 2-methyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B1381714.png)
